molecular formula C13H12O5 B1218627 ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 6093-72-7

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B1218627
CAS RN: 6093-72-7
M. Wt: 248.23 g/mol
InChI Key: FWFVXBZXJKTVGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives involves several key steps, including Knoevenagel condensation, lactonization, and acylation reactions. Bai Jing-hua (2011) synthesized (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate through such processes, indicating a similar synthetic pathway might be applicable for the target compound. These reactions are critical for introducing various functional groups into the chromene core, expanding the compound's utility in further chemical synthesis and applications in material science and pharmacology (Bai Jing-hua, 2011).

Molecular Structure Analysis

The molecular structure of ethyl coumarin-3-carboxylate derivatives, including ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, has been analyzed through crystallography and spectroscopy. For instance, Song, Li-Meia, Gao, and Jian-hua (2014) reported on the crystalline structure, showcasing how substituents at the 7-position affect the molecule's overall conformation and properties. Such studies are foundational for understanding the molecular basis of the compound's chemical behavior and its interaction with other molecules (Song et al., 2014).

Chemical Reactions and Properties

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, due to the presence of reactive functional groups. The compound's structure-activity relationships (SARs) have been explored in the context of overcoming drug resistance in cancer therapies, as demonstrated by S. Das et al. (2009). These studies provide insights into how modifications to the chromene core can influence biological activity and chemical reactivity (S. Das et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and photoluminescence, of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives, have been subject to investigation to determine their suitability for various applications. For example, the fluorescent properties of similar compounds have been studied, revealing their potential use in material sciences and as probes in biological systems (Bai Jing-hua, 2011).

Scientific Research Applications

Photoluminescence and Crystal Structure

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate demonstrates significant applications in the realm of photoluminescence. Studies reveal that its derivatives exhibit stronger absorption and emission compared to ethyl coumarin-3-carboxylate, mainly due to the enhanced conjugation of their electron donor group at the 7-position. Under ultraviolet light excitation, these derivatives show strong blue-violet emission, which is a crucial characteristic for applications in photoluminescence and crystallography (Song, Li-Meia, Gao, Jian-hua, 2014).

Fluorescence Properties

Another significant application is in the area of fluorescence. The compound and its derivatives, such as those containing the benzo[c]coumarin carboxylic acids, have exhibited excellent fluorescence properties both in ethanol solution and in the solid state. This feature is attributed to their larger conjugated system and various hydrogen bonds present in their structures, making them suitable for applications requiring fluorescence properties (Juan Shi, Yong Liang, Zunting Zhang, 2017).

Anticorrosive Properties

Additionally, certain derivatives of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate have shown promising anticorrosive properties. For instance, alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, derived from this compound, effectively inhibit hydrochloric acid corrosion of mild steel at low concentrations. This suggests potential applications in corrosion protection and material science (K. V. Shcherbakov, T. Gorbunova, Y. Burgart, V. I. Saloutin, 2014).

Antibacterial and Antifungal Properties

The compound has also been incorporated in the synthesis of new oxadiazole derivatives containing 2H-chromen-2-one moiety. These derivatives, synthesized using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, have been screened for antibacterial and antifungal activities. This indicates the compound's potential role in the development of novel antibacterial and antifungal agents (M. Mahesh, P. Sanjeeva, G. Manjunath, R. P. Venkata, 2022).

properties

IUPAC Name

ethyl 7-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFVXBZXJKTVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976394
Record name Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS RN

6093-72-7
Record name Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6093-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VX8ZHF8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Gu, PL Xiao, J Wang, L Zhong, XL Nie… - Journal of Molecular …, 2022 - Elsevier
… Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (3f): White solid, the yield is 81.72%, mp: 198.7∼201.4 C. H NMR (500 MHz, CDCl 3 ) δ 8.51 (s, 1H), 7.52 (d, J = 8.5 Hz, 1H), 6.91 (d…
Number of citations: 7 www.sciencedirect.com
宋立美, 高建华 - 结构化学, 2014 - cqvip.com
… 摘要 :The ethyl coumarin-3-carboxylate(1) and its two derivatives,ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate(2) and ethyl 7-(3-methylbut-2-enyloxy)-2-oxo-2H-chromene-3-…
Number of citations: 1 www.cqvip.com
JR Márquez-Gutiérrez, JP Mojica-Sánchez… - New Journal of …, 2021 - pubs.rsc.org
… We have found that, of these three compounds, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (2a) and ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (3a) were able to form …
Number of citations: 2 pubs.rsc.org
T Prashanth, BRV Avin, P Thirusangu… - Biomedicine & …, 2019 - Elsevier
The synthesis and antiproliferative effect of a series of quinoline and thiazole containing coumarin analogs 12a-d and 13a-f respectively, on mice leukemic cells was performed. The …
Number of citations: 42 www.sciencedirect.com
K Meenakumari, G Bupesh, S Vasanth, CA Vasu… - …, 2019 - ncbi.nlm.nih.gov
It is of interest to design carbonic anhydrase IX (CAIX) inhibitors with improved features using molecular docking based virtual high through put screening of ligands. Coumarin (a …
Number of citations: 4 www.ncbi.nlm.nih.gov
D Yao, J Wang, G Wang, Y Jiang, L Shang, Y Zhao… - Bioorganic …, 2016 - Elsevier
… a simple coumarin, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, bearing a weak … and synthesized, employing ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate as the leading …
Number of citations: 27 www.sciencedirect.com
H Valizadeh, S Vaghefi - Synthetic Communications®, 2009 - Taylor & Francis
Efficient synthesis of a variety of 3-substituted coumarins via NaOMe-catalyzed Knoevenagel condensation and one-pot preparation of 3,4-unsubstituted coumarins in the presence of …
Number of citations: 78 www.tandfonline.com
C Nuñez, N Morales, O García-Beltran… - Medicinal Chemistry …, 2017 - Springer
… A solution of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (1.0 g, 4.0 mmol) and 2-amino-2-(hydroxymethyl)-propane-1,3-diol (TRIS) (0.517 g, 5 mmol) in 20 mL of EtOH was …
Number of citations: 2 link.springer.com
BI Huwaimel, SK Jonnalagadda… - Drug Development …, 2023 - Wiley Online Library
… The yellow powder was obtained from ethyl 7‐methoxy‐2‐oxo‐2Hchromene‐3‐carboxylate (2h, 2g, 8.06mmol) by following the experimental conditions described for 7a (1.54g, 91% …
Number of citations: 1 onlinelibrary.wiley.com
J Alvim Jr, RLA Dias, MS Castilho, G Oliva… - Journal of the Brazilian …, 2005 - SciELO Brasil
Chagas' disease, caused by Trypanosoma cruzi, is endemic in 15 countries in Latin America. In this work a library of 38 coumarins was prepared in solution phase and evaluated …
Number of citations: 69 www.scielo.br

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